molecular formula C13H9ClF2N2O3S B5354715 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(THIOPHENE-2-CARBONYL)UREA

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(THIOPHENE-2-CARBONYL)UREA

Cat. No.: B5354715
M. Wt: 346.74 g/mol
InChI Key: HQKARTRMJWSHFO-UHFFFAOYSA-N
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Description

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(THIOPHENE-2-CARBONYL)UREA is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorodifluoromethoxy group attached to a phenyl ring, which is further connected to a thiophene-2-carbonyl urea moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(THIOPHENE-2-CARBONYL)UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-(chlorodifluoromethoxy)aniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(THIOPHENE-2-CARBONYL)UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(THIOPHENE-2-CARBONYL)UREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(THIOPHENE-2-CARBONYL)UREA involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(THIOPHENE-2-CARBONYL)UREA can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 1-(4-chlorodifluoromethoxyphenyl)-3-(thiophene-2-carbonyl)urea, 1-(4-chlorodifluoromethoxyphenyl)-3

Properties

IUPAC Name

N-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O3S/c14-13(15,16)21-9-5-3-8(4-6-9)17-12(20)18-11(19)10-2-1-7-22-10/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKARTRMJWSHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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